

Application Notes and Protocols for COLO 853 Cell Culture

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Note on Cell Line Identification: The cell line "**UCCF-853**" as specified in the query could not be definitively identified in publicly available cell line catalogs. Based on the nomenclature, it is highly probable that this is a typographical error and the intended cell line is COLO 853. The following protocols and data are based on the COLO 853 human melanoma cell line. Researchers should always verify the identity of their cell lines, for example through Short Tandem Repeat (STR) profiling.

Introduction

The COLO 853 cell line is a human malignant melanoma line established from a metastatic tumor in the right axillary lymph node of a 43-year-old male Caucasian patient. This cell line is a valuable in vitro model for studying melanoma biology, particularly in the context of BRAF mutations, and for the development and screening of novel anti-cancer therapeutics.

Audience: This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.

Cell Line Characteristics

A summary of the key characteristics of the COLO 853 cell line is provided in the table below.



Characteristic	Description
Organism	Homo sapiens (Human)
Tissue of Origin	Metastatic Melanoma (Right Axillary Lymph Node)
Disease	Cutaneous Melanoma
Age of Donor	43 Years
Gender of Donor	Male
Ethnicity	Caucasian
Growth Properties	Adherent
Morphology	Epithelial-like
Key Genetic Feature	BRAF V600E Mutation

Cell Culture Protocols Required Materials

• Cell Line: COLO 853 cells

Culture Medium: RPMI-1640

• Supplements: 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine

• Reagents: 0.05% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4

- Cryopreservation Medium: Complete culture medium with 5-10% DMSO, or a commercial cryopreservation solution.
- Equipment: Class II biological safety cabinet, 37°C/5% CO₂ incubator, inverted microscope, centrifuge, water bath, hemocytometer or automated cell counter, sterile serological pipettes, sterile centrifuge tubes, cell culture flasks/plates, cryovials.

Routine Cell Culture



Complete Growth Medium Formulation:

- RPMI-1640
- 10% (v/v) Fetal Bovine Serum (heat-inactivated)
- 2 mM L-Glutamine

Procedure:

- Maintain COLO 853 cells in a humidified incubator at 37°C with 5% CO2.
- Monitor cell growth and confluency daily using an inverted microscope.
- Change the culture medium every 2-3 days to replenish nutrients and remove metabolic waste products.

Subculture Protocol

Subculture COLO 853 cells when they reach 70-80% confluency.

Parameter	Recommendation
Subculture Ratio	1:2 to 1:4
Seeding Density	3 - 5 x 10 ⁴ cells/cm ²
Trypsin-EDTA	0.05%

Procedure:

- · Aspirate the spent culture medium from the flask.
- Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.
- Add a sufficient volume of 0.05% Trypsin-EDTA to cover the cell monolayer.



- Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor detachment under an inverted microscope.
- Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge at 150 x g for 5 minutes to pellet the cells.
- Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, prewarmed complete growth medium.
- Determine the viable cell concentration using a hemocytometer or automated cell counter with trypan blue exclusion.
- Seed new culture flasks or plates at the recommended seeding density.

Cryopreservation Protocol

Cryopreserve COLO 853 cells at a low passage number to maintain a consistent stock.

Freezing Medium:

- Option 1: 90-95% complete growth medium + 5-10% sterile DMSO.
- Option 2: Commercial cryopreservation medium.

Procedure:

- Follow steps 1-10 of the subculture protocol.
- Resuspend the cell pellet in cold freezing medium at a concentration of 1-2 x 10⁶ viable cells/mL.
- Aliquot 1 mL of the cell suspension into sterile cryovials.



- Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at
 -80°C for at least 24 hours to ensure a cooling rate of approximately -1°C per minute.
- Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Thawing of Cryopreserved Cells

- Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
- Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.
- Slowly add the thawed cell suspension to a centrifuge tube containing at least 10 mL of prewarmed complete growth medium to dilute the DMSO.
- Centrifuge at 150 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a new culture flask and incubate at 37°C with 5% CO2.
- Change the medium after 24 hours to remove any remaining DMSO and dead cells.

Ouantitative Data

Parameter	Value
Doubling Time	Approximately 24-38 hours (experimentally determined for COLO 320, a similar colon carcinoma cell line; specific data for COLO 853 is not readily available and should be determined experimentally).
Seeding Density	3 - 5 x 10 ⁴ cells/cm ²
Subculture Ratio	1:2 to 1:4
Cryopreservation Density	1 - 2 x 10 ⁶ cells/mL



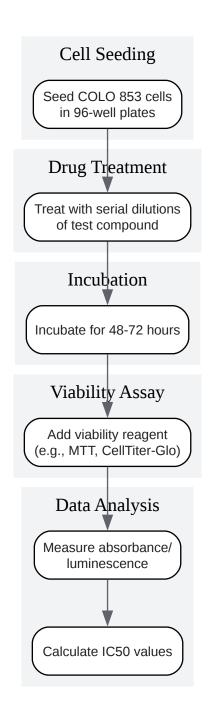
Experimental Protocols & Applications

COLO 853 cells are a suitable model for various cancer research applications, including:

- Drug Screening and Cytotoxicity Assays: To evaluate the efficacy of novel anti-cancer compounds.
- Signaling Pathway Analysis: Particularly for studying the BRAF/MEK/ERK pathway.
- Gene Expression Studies: To investigate the molecular mechanisms of melanoma progression.
- Xenograft Models: For in vivo studies of tumor growth and metastasis.

Example Experimental Workflow: Drug Cytotoxicity Assay





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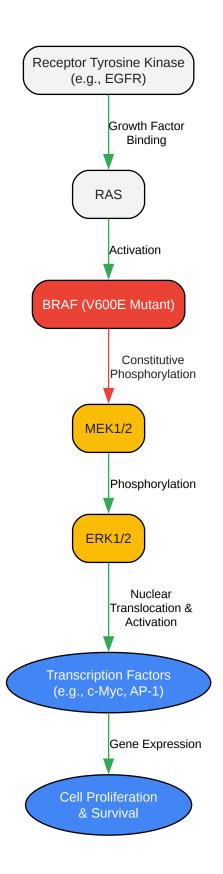
Caption: Workflow for a typical in vitro drug cytotoxicity assay using COLO 853 cells.

Signaling Pathway

COLO 853 cells harbor the BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway. This pathway is a critical driver of cell proliferation and survival



in melanoma.



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Caption: The constitutively active BRAF V600E mutation in the MAPK/ERK signaling pathway.

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